molecular formula C15H25N3 B6142726 N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine CAS No. 953716-06-8

N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine

Cat. No. B6142726
CAS RN: 953716-06-8
M. Wt: 247.38 g/mol
InChI Key: SSBICFQKMDXFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine” is a chemical compound with the molecular formula C12H20N2 . It has an average mass of 192.301 Da and a monoisotopic mass of 192.162643 Da . This compound is also known by other names such as N2,N2-Diethyl-1-phenyl-1,2-ethanediamine .


Molecular Structure Analysis

The molecular structure of “N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine” consists of 12 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms . The structure includes freely rotating bonds, which contribute to its physical and chemical properties .


Physical And Chemical Properties Analysis

“N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine” has a density of 1.0±0.1 g/cm3, a boiling point of 275.2±28.0 °C at 760 mmHg, and a flash point of 113.2±19.1 °C . It has a molar refractivity of 61.6±0.3 cm3, and it accepts 2 hydrogen bonds . The compound has a polar surface area of 29 Å2 and a molar volume of 200.0±3.0 cm3 .

Scientific Research Applications

  • Fluorescence Enhancement : N-phenyl derivatives of aminostilbenes, such as N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine, have been found to enhance fluorescence. This is due to a more planar ground-state geometry around the nitrogen atom, a red shift in absorption and fluorescence spectra, and a less distorted structure in the fluorescent excited state, which leads to low photoisomerization and high fluorescence yields (Yang, Chiou, & Liau, 2002).

  • Degradable Polymer Synthesis : This compound has applications in the synthesis of poly(β-amino esters), which are significant for biomedical applications. The polymerization with diacrylate esters yields polymers that hydrolytically degrade to yield beta-amino acids, showing potential for non-cytotoxic, degradable materials useful in medical fields (Lynn & Langer, 2000).

  • Stereochemical Synthesis : In the field of stereochemical synthesis, it is a key intermediate. For example, it is crucial in the preparation of premafloxacin, an antibiotic for veterinary use. The process involves an asymmetric Michael addition and a stereoselective alkylation, highlighting its importance in producing stereochemically complex molecules (Fleck, McWhorter, DeKam, & Pearlman, 2003).

  • Hydrogel Functional Modification : This compound is used in modifying poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines. The resultant polymers show increased swelling degrees and thermal stability, indicating its role in enhancing material properties for possible medical applications (Aly & El-Mohdy, 2015).

  • Supramolecular Chemistry : It also finds application in the formation of supramolecular organic salts. These salts are constructed through strong and weak non-covalent interactions between 2-aminoheterocyclic compounds and carboxylic acid derivatives, demonstrating its role in the development of complex molecular architectures (Jin et al., 2011).

properties

IUPAC Name

N'-methyl-N'-(1-methylpiperidin-4-yl)-1-phenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-17-10-8-14(9-11-17)18(2)12-15(16)13-6-4-3-5-7-13/h3-7,14-15H,8-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBICFQKMDXFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine

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